(4-Amino-phenyl)-thiourea
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Overview
Description
(4-Amino-phenyl)-thiourea is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a thiourea moiety. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, material science, and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-phenyl)-thiourea typically involves the reaction of 4-nitrophenyl isothiocyanate with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The nitro group is subsequently reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding sulfonyl derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
(4-Amino-phenyl)-thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Amino-phenyl)-thiourea involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s thiourea moiety is crucial for its binding affinity and specificity. Additionally, it can interfere with cellular processes by generating reactive intermediates that can covalently modify biomolecules.
Comparison with Similar Compounds
(4-Amino-phenyl)-urea: Similar structure but with a urea moiety instead of thiourea.
(4-Amino-phenyl)-guanidine: Contains a guanidine group instead of thiourea.
(4-Amino-phenyl)-sulfamide: Features a sulfamide group in place of thiourea.
Uniqueness: (4-Amino-phenyl)-thiourea is unique due to its thiourea moiety, which imparts distinct chemical reactivity and biological activity. The presence of both amino and thiourea groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(4-aminophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,8H2,(H3,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLRWLYVCHKHMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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